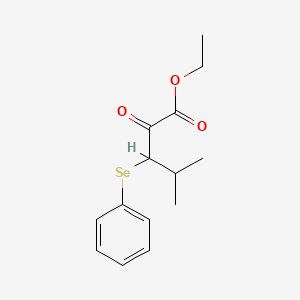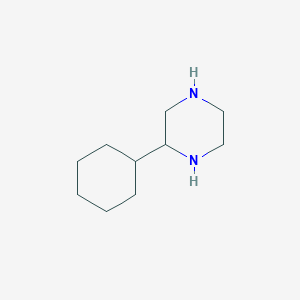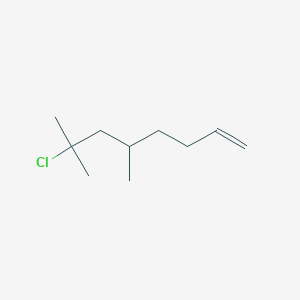
7-Chloro-5,7-dimethyloct-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-5,7-dimethyloct-1-ene is an organic compound characterized by a chlorine atom and two methyl groups attached to an octene backbone. This compound falls under the category of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The presence of the chlorine atom and methyl groups introduces unique chemical properties and reactivity patterns to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5,7-dimethyloct-1-ene can be achieved through various methods. One common approach involves the chlorination of 5,7-dimethyloct-1-ene. This reaction typically requires a chlorine source, such as chlorine gas or sodium hypochlorite, and is conducted under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-5,7-dimethyloct-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the molecule can participate in addition reactions with halogens, hydrogen, and other reagents.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Addition Reactions: Hydrogenation can be carried out using hydrogen gas and a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide are typical oxidizing agents.
Major Products Formed
Substitution: Products include 7-hydroxy-5,7-dimethyloct-1-ene and other substituted derivatives.
Addition: Products include 7-chloro-5,7-dimethyloctane and dihalogenated compounds.
Oxidation: Products include 7-chloro-5,7-dimethyloctan-1-ol and 7-chloro-5,7-dimethyloctan-2-one.
Applications De Recherche Scientifique
7-Chloro-5,7-dimethyloct-1-ene has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-Chloro-5,7-dimethyloct-1-ene involves its interaction with molecular targets through its functional groups. The chlorine atom and double bond play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, undergo addition reactions, and participate in redox processes. These interactions can affect various biochemical pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Chloro-5,7-dimethyloctane: Lacks the double bond, resulting in different reactivity.
5,7-Dimethyloct-1-ene: Lacks the chlorine atom, affecting its chemical properties.
7-Bromo-5,7-dimethyloct-1-ene: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity patterns.
Uniqueness
7-Chloro-5,7-dimethyloct-1-ene is unique due to the presence of both a chlorine atom and a double bond, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
105441-07-4 |
|---|---|
Formule moléculaire |
C10H19Cl |
Poids moléculaire |
174.71 g/mol |
Nom IUPAC |
7-chloro-5,7-dimethyloct-1-ene |
InChI |
InChI=1S/C10H19Cl/c1-5-6-7-9(2)8-10(3,4)11/h5,9H,1,6-8H2,2-4H3 |
Clé InChI |
FUMGDXRFFDVZSG-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC=C)CC(C)(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


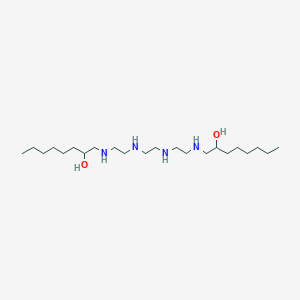

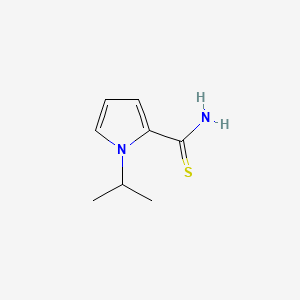
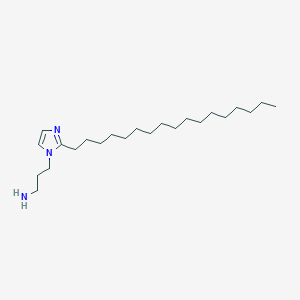
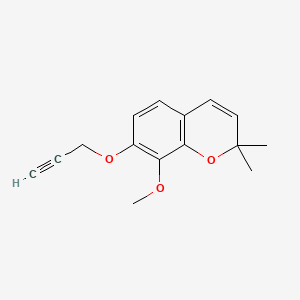
![3-{4-[(Benzenesulfonyl)methyl]phenyl}prop-2-enenitrile](/img/structure/B14325792.png)
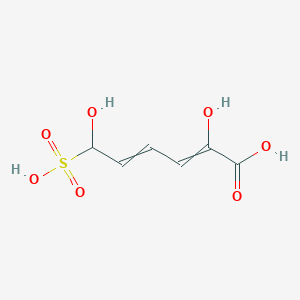
![[3-(Cyanomethyl)-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14325796.png)

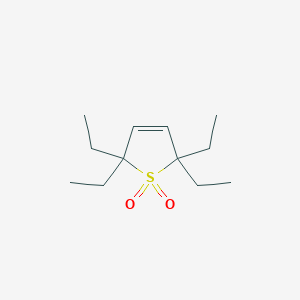
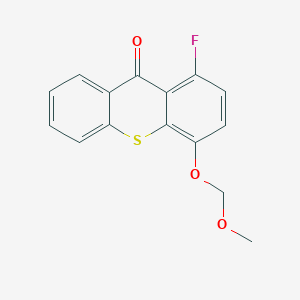
![N-[3-(Dimethylamino)propyl]naphtho[2,1-B]thiophene-4-carboxamide](/img/structure/B14325818.png)
